BenchChemオンラインストアへようこそ!

3-butoxy-N-(2-ethylphenyl)benzamide

Lipophilicity logP membrane permeability

Choose this specific benzamide for reproducible CNS screening. Its distinct 3-butoxy-N-(2-ethylphenyl) architecture (XLogP3 4.2, TPSA 38.3 Ų) occupies optimal CNS drug space, balancing solubility and permeability for GPCR and ion channel targets. Unlike generic benzamides, this pattern offers an extra hydrogen-bond acceptor for fragment-based strategies and distinct geometry for SAR exploration, reducing the risk of metabolic instability seen in 4-butoxy regioisomers (XLogP3 4.4).

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
Cat. No. B251643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butoxy-N-(2-ethylphenyl)benzamide
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2CC
InChIInChI=1S/C19H23NO2/c1-3-5-13-22-17-11-8-10-16(14-17)19(21)20-18-12-7-6-9-15(18)4-2/h6-12,14H,3-5,13H2,1-2H3,(H,20,21)
InChIKeyZYGLIEQIHOCIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butoxy-N-(2-ethylphenyl)benzamide: Procurement-Grade Identity and Basal Properties for Research Selection


3-Butoxy-N-(2-ethylphenyl)benzamide (PubChem CID 2295878, CAS 433957-35-8) is a synthetic small‑molecule benzamide derivative with molecular formula C₁₉H₂₃NO₂ and molecular weight 297.4 g mol⁻¹ [1]. It belongs to the benzoic acid amide class and features a 3‑butoxy substituent on the benzoyl ring and a 2‑ethylphenyl substituent on the amide nitrogen. Its computed XLogP3 is 4.2, topological polar surface area is 38.3 Ų, and it possesses 7 rotatable bonds, placing it in a moderate lipophilicity range typical of CNS‑penetrant screening candidates [1]. The compound is catalogued in academic screening collections under the identifier STK141802 and AKOS000459770, indicating availability for high‑throughput screening campaigns [1].

Why In‑Class Benzamides Cannot Be Interchanged with 3-Butoxy-N-(2-ethylphenyl)benzamide Without Quantitative Justification


Benzamide chemotypes are extensively represented in screening decks, yet subtle variations in alkoxy chain length, substitution position, and N‑aryl architecture can drastically alter lipophilicity, conformational flexibility, and biological target engagement profiles. The 3‑butoxy‑N‑(2‑ethylphenyl) substitution pattern occupies a distinct chemical space relative to its para‑butoxy, para‑ethylphenyl, and short‑chain alkoxy analogs, as evidenced by divergent computed molecular descriptors [1][2]. Procuring a generic “benzamide derivative” without controlling for these differences risks irreproducible biological results, wasted screening resources, and erroneous structure‑activity conclusions. The quantitative evidence below demonstrates that small structural perturbations in close analogs produce measurable differences in physicochemical and predicted ADMET parameters that cannot be assumed interchangeable [2].

Quantitative Differentiation Evidence for 3-Butoxy-N-(2-ethylphenyl)benzamide Against Closest Analogs


Lipophilicity (XLogP3) Divergence from 4‑Butoxy Regioisomer Indicates Differential Membrane Partitioning

The target compound 3‑butoxy‑N‑(2‑ethylphenyl)benzamide has an XLogP3 of 4.2 [1], whereas its para‑butoxy regioisomer 4‑butoxy‑N‑(2‑ethylphenyl)benzamide (PubChem CID 2803083) records an XLogP3 of 4.4 [2]. The ΔlogP of 0.2 units reflects the position‑dependent influence of the butoxy substituent on overall hydrophobicity. Drug‑likeness guidelines (e.g., Lipinski’s Rule of Five) flag compounds with logP >5 as having increased risk of poor solubility and metabolic instability; the lower value for the meta‑substituted target suggests a slight but potentially meaningful advantage in avoiding the logP liability threshold [1][2].

Lipophilicity logP membrane permeability ADMET

Topological Polar Surface Area (TPSA) Distinction from 3‑Methoxy Analog Affects Predicted Blood‑Brain Barrier Penetration

The target compound exhibits a TPSA of 38.3 Ų [1]. Its 3‑methoxy analog 3‑methoxy‑N‑(2‑ethylphenyl)benzamide (PubChem CID 24728430) has an identical TPSA of 38.3 Ų within computational precision [2]; however, the extended butyl chain in the target compound increases the number of rotatable bonds from 5 to 7 [1][2]. This increase in conformational flexibility directly impacts the compound’s entropic penalty upon protein binding and its ability to adopt bioactive conformations. Both compounds fall below the 90 Ų TPSA threshold commonly associated with favorable CNS penetration, but the higher rotatable bond count in the target may reduce oral bioavailability because of lowered rigidity, as captured by Veber’s rule [2].

TPSA blood‑brain barrier CNS penetration drug‑likeness

Hydrogen Bond Acceptor Count and Interaction Potential Contrast with N‑(2‑Ethylphenyl)benzamide Parent

The target compound possesses 2 hydrogen bond acceptors (the butoxy oxygen and the amide carbonyl) [1]. The unsubstituted parent N‑(2‑ethylphenyl)benzamide (PubChem CID 78987-16-3) has only 1 hydrogen bond acceptor (the amide carbonyl) [2]. The additional ether oxygen in the target compound provides a second pharmacophoric anchor point that can form hydrogen bonds with protein backbone or side chains, potentially enhancing binding affinity to targets that require a dual‑acceptor motif. This structural feature is absent in the parent benzamide, which therefore samples a narrower pharmacophore space [1][2].

hydrogen bonding target engagement pharmacophore modeling SAR

Molecular Weight and Heavy Atom Count Differentiation from 3‑Butoxy‑N‑(4‑ethylphenyl) Regioisomer

The target compound has a molecular weight of 297.4 g mol⁻¹ and 22 heavy atoms [1]. Its regioisomer 3‑butoxy‑N‑(4‑ethylphenyl)benzamide (PubChem CID 61644692) shares the same molecular formula and thus identical molecular weight, but the position of the ethyl group on the aniline ring alters the molecular shape and electrostatic potential surface [2]. While no quantitative bioactivity data are available for direct comparison, the ortho‑ethyl substitution in the target compound creates a steric environment around the amide nitrogen that may restrict conformational freedom of the N‑aryl ring more than the para‑ethyl isomer, as reflected in slightly different computed complexity indices (331 vs. 325) [1][2].

molecular weight heavy atom count fragment -based drug design ADMET

Procurement‑Guided Application Scenarios for 3-Butoxy-N-(2-ethylphenyl)benzamide Driven by Quantitative Differentiation


Central Nervous System Screening Library Design

With an XLogP3 of 4.2 and TPSA of 38.3 Ų [1], the compound sits within the optimal property space for CNS drug candidates (logP <5, TPSA <90 Ų). Its intermediate lipophilicity and dual hydrogen‑bond acceptor capability make it a suitable probe for GPCR and ion channel targets where balanced solubility and membrane permeability are required. When assembling a focused CNS library, this compound should be preferred over its 4‑butoxy regioisomer (XLogP3 = 4.4) [2] to minimize the risk of exceeding logP thresholds that correlate with poor metabolic stability.

Fragment‑Based Lead Generation Campaigns

The compound’s molecular weight (297.4 g mol⁻¹) places it in the upper range of fragment‑sized molecules, while its 7 rotatable bonds provide sufficient flexibility to explore diverse binding modes [1]. In fragment‑based screening, the additional butoxy ether oxygen compared to N‑(2‑ethylphenyl)benzamide [4] offers an extra hydrogen‑bond acceptor that can be exploited in fragment linking and merging strategies. Procurement managers should select this compound over simpler benzamide fragments when target pharmacophores require an ether oxygen anchor point.

Structure‑Activity Relationship (SAR) Expansion Around Alkoxy‐Substituted Benzamides

The meta‑butoxy substitution pattern of the target compound provides a distinct scaffold geometry compared to both para‑butoxy and ortho‑methoxy analogs [1][2][3]. When exploring SAR for benzamide‑based inhibitors, incorporating the 3‑butoxy‑N‑(2‑ethylphenyl) template allows researchers to assess the impact of alkyl chain length and ring position on potency and selectivity. The documented computed properties serve as a baseline for correlating physicochemical changes with biological outcomes, making the compound a valuable reference standard in medicinal chemistry programs.

Chemical Biology Probe Development for Protein‑Protein Interaction (PPI) Targets

The compound’s moderate complexity (331) [1] and conformational flexibility suit it for targeting shallow, hydrophobic PPI interfaces that are difficult to address with rigid, highly optimized lead molecules. Its hydrogen‑bond acceptor count of 2 [1] allows for directional interactions without introducing excessive polarity that would hinder cell permeability. Procurement for PPI‑focused chemical biology studies should prioritize this compound over the less complex para‑ethylphenyl analog (complexity 325) [5] when an ortho‑ethyl group is suspected to induce a favorable kink in the N‑aryl ring.

Quote Request

Request a Quote for 3-butoxy-N-(2-ethylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.